molecular formula C14H24F9N7O8 B593745 N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P CAS No. 357965-99-2

N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P

カタログ番号: B593745
CAS番号: 357965-99-2
分子量: 589.37 g/mol
InChIキー: NYWNMNBIORWOSQ-QTPLPEIMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl]-N’-nitroguanidine (referred to as NANT in studies) is a selective inhibitor of neuronal nitric oxide synthase (nNOS) with a reported inhibition constant (Ki) of 120 nM . Its structure features a nitroguanidine core linked to a pentyl chain with aminoethyl and amino groups at the 4S position (Figure 1). This configuration enables high selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms, critical for studying nitric oxide (NO)-mediated pathologies .

NANT is widely used in preclinical research to investigate acetaminophen (APAP)-induced hepatotoxicity, where it blocks protein nitration and mitochondrial dysfunction without interfering with cytochrome P450 (CYP) enzymes . It is commercially available as a tris(trifluoroacetate) salt (Molecular Formula: C₈H₂₁N₇O₂·3C₂HF₃O₂; Molecular Weight: 589.4 g/mol) .

準備方法

The synthesis of Neuronal Nitric Oxide Synthase Inhibitor I involves multiple steps. One of the synthetic routes includes the preparation of a highly selective inhibitor, 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine. This compound can be labeled with fluorine-18 for molecular imaging studies. The preparation involves a “build-up” radiosynthesis based on a corresponding iodonium ylide as a labeling precursor. The activated phenethyl group of the compound is efficiently and regioselectively labeled with no-carrier-added fluorine-18 fluoride in a high radiochemical yield. The desired inhibitor is obtained after conversion by reductive amination and microwave-assisted displacement of the protecting groups .

化学反応の分析

神経型一酸化窒素合成酵素阻害剤Iは、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は酸化反応を起こし、酸化誘導体の生成につながる可能性があります。

    還元: 還元反応により、化合物は還元型に変換される可能性があります。

    置換: この化合物は、官能基が他の基に置き換わる置換反応に関与する可能性があります。これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬などがあります。 .

4. 科学研究への応用

神経型一酸化窒素合成酵素阻害剤Iは、いくつかの科学研究への応用があります。

科学的研究の応用

Neuronal Nitric Oxide Synthase Inhibitor I has several scientific research applications:

作用機序

神経型一酸化窒素合成酵素阻害剤Iは、神経型一酸化窒素合成酵素の活性を選択的に阻害することによって効果を発揮します。阻害は、阻害剤が酵素の活性部位に結合することで起こり、L-アルギニンのL-シトルリンおよび一酸化窒素への変換を阻害します。この阻害により、一酸化窒素の産生が減少し、それによってその生理学的効果が調節されます。関与する分子標的および経路には、一酸化窒素合成酵素酵素と一酸化窒素によって調節される下流シグナル伝達経路が含まれます .

6. 類似化合物の比較

神経型一酸化窒素合成酵素阻害剤Iは、内皮型一酸化窒素合成酵素や誘導型一酸化窒素合成酵素などの他のアイソフォームと比較して、神経型一酸化窒素合成酵素に対する高い選択性を持ちます。類似の化合物には、次のようなものがあります。

神経型一酸化窒素合成酵素阻害剤Iは、その高い選択性と分子イメージング研究への潜在的な用途により際立っています。

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Comparative Data

Compound Name Structure Features nNOS Ki (nM) Selectivity (nNOS vs. eNOS/iNOS) Applications Development Status
NANT Nitroguanidine, 4S-pentyl chain 120 >100-fold APAP toxicity, neuropathic pain Experimental
L-Nω-nitroarginine-2,4-L-diaminobutyramide Nitroarginine-diaminobutyramide hybrid ~50 Moderate selectivity Broad NOS inhibition studies Experimental
L-Nω-nitroarginine-(4R)-amino-L-proline amide Proline amide substituent ~200 Moderate selectivity Structural studies of nNOS binding Experimental
(4S)-N-(4-amino-5-[aminoethyl]aminopentyl)-N′-nitroguanidine (Analog 1) Reduced peptide bond ~100 Improved retention Fragment-based drug design Preclinical
N-(4S)-{4-amino-5-[2-(2-aminoethyl)-phenylamino]-pentyl}-N′-nitroguanidine (Analog 2) Phenylamino substitution ~80 Enhanced potency Isoform-specific inhibition Preclinical

Mechanistic and Selectivity Insights

  • NANT: Its selectivity arises from interactions with non-conserved residues in nNOS’s substrate-binding pocket. Crystallographic studies highlight its binding to Gln478, a residue absent in eNOS/iNOS .
  • L-Nω-nitroarginine-2,4-L-diaminobutyramide: While potent (Ki ~50 nM), its selectivity is lower due to a shorter side chain that fails to exploit nNOS-specific interactions .

Limitations and Advantages

  • Analog 2 : Higher potency but lacks in vivo toxicity profiling .
  • L-Nω-nitroarginine derivatives: Broader NOS inhibition limits their use in isoform-specific studies .

生物活性

N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P, often referred to as a selective inhibitor of neuronal nitric oxide synthase (nNOS), has garnered attention due to its potential therapeutic applications in neurodegenerative disorders and other medical conditions. This compound's biological activity primarily revolves around its interaction with nitric oxide synthase enzymes, particularly in the central nervous system.

This compound functions by selectively inhibiting nNOS, an enzyme responsible for the production of nitric oxide (NO) in neurons. The inhibition of nNOS can lead to decreased NO levels, which is beneficial in conditions where excessive NO contributes to neuronal damage and neurodegeneration.

Key Findings:

  • Selectivity : The compound exhibits over 3,800-fold selectivity for nNOS compared to endothelial nitric oxide synthase (eNOS) and 700-fold compared to inducible nitric oxide synthase (iNOS) .
  • Potency : Its inhibitory potency is characterized by a KiK_i value of 5 nM, making it one of the most potent nNOS inhibitors reported .
  • Binding Mechanism : Structural studies indicate that the compound induces significant conformational changes in nNOS, creating a new binding site that enhances its inhibitory action .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies, highlighting its potential in treating conditions such as cerebral palsy and other neurodegenerative diseases.

Case Studies:

  • Cerebral Palsy Model : In a rabbit model for cerebral palsy, treatment with this compound significantly reduced hypoxia-ischemia induced mortality and the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by eNOS .
  • Neuroprotection : The compound's ability to modulate NO levels suggests potential applications in protecting neurons from excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its bioavailability and selectivity.

Structure-Activity Relationship (SAR):

A series of analogs were synthesized and tested for their biological activity. Key observations include:

  • Enantiomeric Effects : The (3′ R, 4′ R) isomer demonstrated superior potency compared to its S counterpart, emphasizing the importance of chirality in drug design .
  • Drug-Like Properties : Modifications that included hydrogen-bonding acceptor groups improved the overall drug-like properties of the compounds .

Data Tables

CompoundKiK_i (nM)Selectivity (nNOS/eNOS)Selectivity (nNOS/iNOS)Application Area
This compound5>3800>700Neurodegeneration
Analog 110>250>100Anticancer
Analog 215>150>50Neurological

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of NANT in nitric oxide synthase (NOS) inhibition?

NANT is a competitive inhibitor of neuronal nitric oxide synthase (nNOS/NOS1) with a reported Ki of 120 nM. Its structure includes a nitroguanidine group that mimics the natural substrate L-arginine, enabling selective binding to the nNOS active site. Unlike non-selective NOS inhibitors, NANT does not inhibit cytochrome P450 enzymes, allowing researchers to isolate the effects of reactive nitrogen species (RNS) in experimental models (e.g., acetaminophen-induced hepatotoxicity) .

Q. How can researchers validate NANT’s selectivity for nNOS over other isoforms (e.g., iNOS/NOS2)?

Perform in vitro enzymatic assays using purified recombinant NOS isoforms (nNOS, iNOS, eNOS) and compare IC₅₀ values. For cellular studies, combine NANT with isoform-specific siRNA knockdowns or knockout models. Evidence shows NANT retains >100-fold selectivity for nNOS over iNOS in enzymatic assays .

Q. What experimental protocols are recommended for studying NANT’s effects on mitochondrial dysfunction?

Use hepatocyte models treated with acetaminophen (APAP) and measure mitochondrial parameters:

  • Membrane potential : JC-1 staining (fluorescence shift from red to green aggregates).
  • ROS production : MitoSOX Red for superoxide detection.
  • Oxygen consumption rate (OCR) : Seahorse assays to assess mitochondrial respiration .

Advanced Research Questions

Q. How to resolve contradictions in protein nitration data when using NANT?

If NANT fails to reduce 3-nitrotyrosine (3-NT) levels in certain models, consider:

  • Off-target effects : Screen for alternative RNS sources (e.g., myeloperoxidase) using inhibitors like 4-aminobenzoic hydrazide.
  • Compensatory pathways : Perform RNA-seq to identify upregulated nitrative stress pathways post-NANT treatment .

Q. What structural modifications enhance NANT’s pharmacokinetic properties without compromising selectivity?

Structure-activity relationship (SAR) studies suggest:

  • Reduced amide bond isosteres : Replace the pentyl backbone with peptidomimetic scaffolds to improve metabolic stability.
  • Polar group additions : Introduce carboxylate or hydroxyl groups to enhance solubility while maintaining nNOS binding affinity .

Q. How to optimize NANT dosing in in vivo neuroprotection studies?

  • Pharmacokinetic profiling : Measure plasma and brain concentrations via LC-MS/MS after intravenous vs. intraperitoneal administration.
  • Biomarker correlation : Link dosing regimens to reductions in cerebrospinal fluid (CSF) 3-NT levels or nNOS activity assays in brain homogenates .

Q. Methodological Considerations

Q. What controls are essential when using NANT in hepatocyte toxicity models?

Include:

  • Negative controls : Hepatocytes treated with APAP alone.
  • Specificity controls : Co-treatment with non-selective NOS inhibitors (e.g., L-NAME) to confirm nNOS-specific effects.
  • Viability metrics : LDH release assays and ATP quantification to distinguish necrotic vs. apoptotic pathways .

Q. How to analyze NANT’s stability in cell culture media?

Use HPLC-UV at λ = 255 nm (NANT’s absorption peak) to quantify degradation over 24–72 hours. Adjust media pH to 7.4 and supplement with 10% FBS to mimic physiological conditions .

Q. Data Interpretation Challenges

Q. Why might NANT show variable efficacy across different APAP toxicity models?

Factors include:

  • Species differences : Murine hepatocytes have higher basal nNOS activity than human primary cells.
  • Temporal effects : Administer NANT prophylactically (pre-APAP) vs. therapeutically (post-APAP) to assess time-dependent efficacy .

Q. How to address discrepancies in NANT’s reported isoform specificity (e.g., DrugBank vs. experimental data)?

Cross-validate using:

  • Isoform-specific activity kits : Commercially available nNOS/iNOS/eNOS fluorometric assays.
  • Genetic validation : CRISPR-Cas9 knockout of NOS1 vs. NOS2 in cell lines .

Q. Synthesis and Characterization

Q. What analytical methods confirm NANT’s purity and identity?

  • 1H NMR : Verify amine and nitroguanidine protons (δ = 6.5–8.0 ppm).
  • HRMS : Calculate exact mass (C₁₁H₂₅N₇O₂·3CF₃CO₂H; [M+H]+ = 356.2).
  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water gradient .

Q. How to synthesize NANT analogs with improved blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : Introduce fluorine or methyl groups to increase logP.
  • Prodrug strategies : Esterify terminal amines to enhance BBB permeability, followed by enzymatic cleavage in the brain .

特性

IUPAC Name

2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N7O2.3C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3*3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);3*(H,6,7)/t7-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWNMNBIORWOSQ-QTPLPEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F9N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746620
Record name Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357965-99-2
Record name Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl]-N'-nitroguanidine tris(trifluoroacetate) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。